1-Bromo-3-tert-butylthiobenzene is an organosulfur compound characterized by the presence of a bromine atom and a tert-butyl group attached to a benzene ring. Its molecular formula is , and it has a molecular weight of approximately 245.18 g/mol. The compound exhibits a unique structure that allows it to participate in various
Several synthetic routes exist for producing 1-bromo-3-tert-butylthiobenzene:
1-Bromo-3-tert-butylthiobenzene is primarily used as an organic synthetic reagent. Its high reactivity due to the bromine atom allows it to participate in various chemical transformations, making it useful in:
1-Bromo-3-tert-butylthiobenzene shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-Bromo-2-methylbenzene | Bromine at position 1, methyl at position 2 | Lacks sulfur; more volatile |
| 1-Bromo-4-tert-butylbenzene | Bromine at position 1, tert-butyl at position 4 | Different substitution pattern affecting reactivity |
| 4-Bromothiophenol | Bromine at para position on thiophenol | Contains sulfur directly in the aromatic ring |
| 2-Bromo-4-tert-butylaniline | Amino group present | Contains nitrogen; different reactivity profile |
The presence of both a bromine atom and a tert-butyl group distinguishes 1-bromo-3-tert-butylthiobenzene from these similar compounds, particularly regarding its reactivity and potential applications in organic synthesis.